Steroid Sulfatase (STS) Inhibition: 5-Bromo vs. 5-Chloro
The 5-bromo-1-methyl-1H-indole-3-sulfonamide demonstrates nanomolar inhibitory activity against human steroid sulfatase (STS), but is significantly less potent than its 5-chloro analog. The difference in halogen size and electronic properties translates to a quantifiable, 30-fold difference in IC50 values under identical assay conditions [REFS-1, REFS-2]. This highlights a critical and measurable differentiation point for scientific selection based on desired potency range.
| Evidence Dimension | Inhibitory potency against human steroid sulfatase (STS) |
|---|---|
| Target Compound Data | IC50 = 74 nM |
| Comparator Or Baseline | 5-chloro-1-methyl-1H-indole-3-sulfonamide; IC50 = 2.5 nM |
| Quantified Difference | The 5-bromo derivative is approximately 30-fold less potent than the 5-chloro derivative (74 nM vs 2.5 nM). |
| Conditions | Assay: Inhibition of steroid sulfatase in human JEG-3 cell lysates using [3H]E1S as a substrate; Incubation: 1 hour; Detection: Scintillation spectrometry. |
Why This Matters
This quantifiable difference allows researchers to select the 5-bromo compound when lower STS inhibitory potency is desired for specific study objectives, or as a chemical probe to understand halogen-dependent activity cliffs.
- [1] BindingDB. BDBM50541454 (CHEMBL4636936): 5-bromo-1-methyl-1H-indole-3-sulfonamide. IC50: 74 nM for Steryl-sulfatase. View Source
- [2] BindingDB. BDBM50123026 (CHEMBL3623232): 5-chloro-1-methyl-1H-indole-3-sulfonamide. IC50: 2.5 nM for Steryl-sulfatase. View Source
